Cas no 2138530-70-6 (3-methoxy-5-(pyrimidin-5-yl)aniline)
3-methoxy-5-(pyrimidin-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-5-(pyrimidin-5-yl)aniline
- Z3002998728
- 2138530-70-6
- EN300-1142138
-
- Inchi: 1S/C11H11N3O/c1-15-11-3-8(2-10(12)4-11)9-5-13-7-14-6-9/h2-7H,12H2,1H3
- InChI Key: YJAGARPVCSHFIA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(=CC(C2=CN=CN=C2)=C1)N
Computed Properties
- Exact Mass: 201.090211983g/mol
- Monoisotopic Mass: 201.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61Ų
3-methoxy-5-(pyrimidin-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142138-0.05g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1142138-0.1g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1142138-0.25g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1142138-0.5g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1142138-1.0g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 1.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-1142138-2.5g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1142138-5.0g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 5.0g |
$2152.0 | 2023-07-10 | |
| Enamine | EN300-1142138-10.0g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 10.0g |
$3191.0 | 2023-07-10 | |
| Enamine | EN300-1142138-1g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1142138-5g |
3-methoxy-5-(pyrimidin-5-yl)aniline |
2138530-70-6 | 90% | 5g |
$2152.0 | 2023-10-26 |
3-methoxy-5-(pyrimidin-5-yl)aniline Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-methoxy-5-(pyrimidin-5-yl)aniline
3-Methoxy-5-(Pyrimidin-5-Yl)Aniline: A Comprehensive Overview
3-Methoxy-5-(pyrimidin-5-yl)aniline (CAS No. 2138530-70-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a pyrimidine ring fused with an aniline moiety, which is further substituted with a methoxy group at the 3-position. This structural arrangement imparts unique chemical and biological properties to the compound.
The synthesis of 3-methoxy-5-(pyrimidin-5-yl)aniline involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the scalability of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising areas of research involving 3-methoxy-5-(pyrimidin-5-yl)aniline is its potential as a lead compound in drug discovery. The pyrimidine ring is a common structural motif in many bioactive molecules, including antiviral agents and anticancer drugs. Studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in therapeutic applications.
In addition to its pharmacological significance, 3-methoxy-5-(pyrimidin-5-yl)aniline has been investigated for its electronic properties. The presence of electron-donating groups like the methoxy substituent enhances the compound's ability to act as an electron donor in conjugated systems. This property has led to exploratory studies in the field of organic electronics, where such compounds could serve as components in advanced materials like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
Recent studies have also focused on the environmental fate and toxicity of 3-methoxy-5-(pyrimidin-5-yl)aniline. Understanding its biodegradation pathways and potential ecotoxicological effects is crucial for ensuring sustainable practices in its production and application. Researchers have employed computational models to predict its behavior in aquatic environments, providing valuable insights for risk assessment.
The versatility of 3-methoxy-5-(pyrimidin-5-yl)aniline lies in its ability to serve as a building block for more complex molecular architectures. By modifying substituents on the pyrimidine ring or the aniline moiety, chemists can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its reactivity in certain reactions or alter its biological activity profiles.
In conclusion, 3-methoxy-5-(pyrimidin-5-yl)aniline (CAS No. 2138530-70-6) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable tool for future innovations in drug discovery and materials science.
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